A Technical Guide to 3'-Fluoro-2-iodo-4'-methylbenzophenone: Synthesis, Characterization, and Potential Applications
A Technical Guide to 3'-Fluoro-2-iodo-4'-methylbenzophenone: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 3'-Fluoro-2-iodo-4'-methylbenzophenone, a halogenated aromatic ketone of interest to the chemical and pharmaceutical research communities. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, this document outlines a robust and plausible synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its potential applications in medicinal chemistry and materials science. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, offering a valuable resource for researchers engaged in the synthesis of novel molecular entities.
Introduction: The Significance of Halogenated Benzophenones
The benzophenone scaffold is a ubiquitous and privileged structure in organic and medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, diarylketone framework serves as a versatile template for the development of therapeutic agents, photoinitiators, and molecular probes.[2] The strategic incorporation of halogen atoms, particularly fluorine and iodine, onto the benzophenone core can profoundly influence a molecule's physicochemical and pharmacological properties.
Fluorine, the most electronegative element, is widely employed in medicinal chemistry to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[3][4] Iodine, on the other hand, can introduce significant steric bulk, act as a heavy atom for crystallographic studies, and serve as a handle for further synthetic transformations, such as cross-coupling reactions. The combination of these halogens on a benzophenone scaffold, as in 3'-Fluoro-2-iodo-4'-methylbenzophenone, is anticipated to yield a compound with unique electronic and steric properties, making it a compelling target for synthesis and investigation.
This guide provides a detailed prospective analysis of 3'-Fluoro-2-iodo-4'-methylbenzophenone, from its logical synthesis to its potential utility in research and development.
Proposed Synthesis and Mechanistic Rationale
The most direct and reliable method for constructing the benzophenone core is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[5] This strategy involves the reaction of an acyl chloride with an activated aromatic ring in the presence of a Lewis acid catalyst. For the synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone, a retrosynthetic analysis suggests two key precursors: 2-iodobenzoyl chloride and 3-fluoro-4-methyltoluene .
Caption: Proposed synthetic workflow for 3'-Fluoro-2-iodo-4'-methylbenzophenone.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and anhydrous aluminum chloride.
-
Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add the 2-iodobenzoyl chloride.
-
Aromatic Addition: Add 3-fluoro-4-methyltoluene dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Quenching: Carefully quench the reaction by pouring it over crushed ice and adding concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After removing the solvent, the crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure 3'-Fluoro-2-iodo-4'-methylbenzophenone.
Predicted Physicochemical and Spectroscopic Properties
The properties of 3'-Fluoro-2-iodo-4'-methylbenzophenone can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₀FIO |
| Molecular Weight | 352.13 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Insoluble in water; soluble in common organic solvents |
| Melting Point | Expected to be a solid with a defined melting point |
Spectroscopic Characterization:
-
¹H NMR: The spectrum is expected to show distinct aromatic protons. The protons on the 2-iodophenyl ring will appear as multiplets. The 3-fluoro-4-methylphenyl ring will show two aromatic protons, likely as doublets or doublet of doublets due to coupling with the fluorine atom. A singlet for the methyl group protons will also be present.
-
¹³C NMR: The spectrum will display 14 distinct carbon signals, including the characteristic carbonyl carbon signal around 195 ppm. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts and coupling constants (for C-F).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely showing coupling to the adjacent aromatic protons.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch will be prominent, typically in the range of 1650-1670 cm⁻¹. C-F and C-I stretching vibrations will also be present.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 352 is expected. Characteristic fragmentation patterns for benzophenones, including the loss of the phenyl and substituted phenyl groups, would be observed.
Potential Applications in Research and Drug Development
Halogenated benzophenones are valuable building blocks and pharmacophores in drug discovery. [1]
-
Medicinal Chemistry Scaffold: The unique substitution pattern of 3'-Fluoro-2-iodo-4'-methylbenzophenone makes it an attractive scaffold for creating libraries of novel compounds. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.
-
Chemical Probes: Benzophenones are well-known photosensitizers and can be used as photoaffinity labels to study protein-ligand interactions. [2]The presence of the heavy iodine atom might also impart interesting photophysical properties.
-
Materials Science: The rigid aromatic structure suggests potential applications in the development of organic electronic materials or polymers with specific optical or thermal properties.
The introduction of a fluorine atom can enhance the biological activity and pharmacokinetic properties of a molecule. [3]Therefore, derivatives of 3'-Fluoro-2-iodo-4'-methylbenzophenone could be investigated for a range of therapeutic targets, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities, which have been associated with other benzophenone derivatives. [6]
Safety and Handling
While specific toxicity data for 3'-Fluoro-2-iodo-4'-methylbenzophenone is unavailable, it should be handled with the standard precautions for new chemical entities and halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
3'-Fluoro-2-iodo-4'-methylbenzophenone represents a novel and synthetically accessible molecule with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis, characterization, and potential exploration. The outlined protocols, grounded in established chemical principles, offer a clear path for researchers to prepare and investigate this and other similarly substituted benzophenones, thereby enabling the discovery of new chemical entities with potentially valuable properties.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from [Link]
-
Kumar, R., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1498-1524. Available at: [Link]
-
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
-
MDPI (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
ResearchGate. UV absorption spectra of Iod and benzophenone in acetonitrile. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (1975). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from [Link]
-
ResearchSpace@UKZN. Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. Benzophenone. Retrieved from [Link]
-
ScholarWorks@BGSU. The Photochemistry of Benzophenone. Retrieved from [Link]
-
National Center for Biotechnology Information (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. Benzophenone luminescence spectra. Retrieved from [Link]
-
ACS Publications. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NIST WebBook. Benzophenone. Retrieved from [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
ResearchGate. Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
